molecular formula C14H15Cl2N B11819449 N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride

N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride

Cat. No.: B11819449
M. Wt: 268.2 g/mol
InChI Key: RZABZUKINBTOIP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a 4-chlorophenyl group attached to an ethyl chain, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and aniline.

    Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with aniline in the presence of a base such as sodium hydroxide. This reaction forms N-[2-(4-chlorophenyl)ethyl]aniline.

    Hydrochloride Formation: The resulting N-[2-(4-chlorophenyl)ethyl]aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)ethyl]aniline;hydrochloride
  • N-[2-(4-fluorophenyl)ethyl]aniline;hydrochloride
  • N-[2-(4-methylphenyl)ethyl]aniline;hydrochloride

Uniqueness

N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride

InChI

InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14;/h1-9,16H,10-11H2;1H

InChI Key

RZABZUKINBTOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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